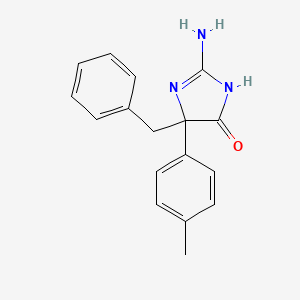
Decahydro-isoquinoline-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydro-isoquinoline-3-carboxylic acid hydrochloride (DIHC) is an organic compound that has a variety of uses in the scientific community. It is a colorless and odorless solid that is soluble in water and ethanol, and is a common reagent used in organic synthesis. DIHC is also used as a starting material in the synthesis of a range of pharmaceuticals, agrochemicals, and other organic compounds.
Wirkmechanismus
Target of Action
Decahydro-isoquinoline-3-carboxylic acid hydrochloride (DIQCA) is primarily targeted against various plant bacteria. It has demonstrated significant antibacterial activity against Ralstonia solanacearum (Rs), Acidovorax citrulli (Ac), X. oryzae pv. oryzicola (Xoc), X. campestris pv. campestris (Xcc), P. carotovorum subsp. carotovorum (Pcc), and X. fragariae (Xf) .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to significant changes in their morphology and function . For instance, treatment of Ac cells with DIQCA at a concentration of 25 μg/mL resulted in a curved and sunken cell morphology, along with destroyed cell membrane integrity .
Biochemical Pathways
It is known that the compound inhibits the motility and exopolysaccharides production of ac, and prevents biofilm formation . These effects suggest that DIQCA may interfere with key bacterial processes and pathways, thereby exerting its antibacterial activity.
Result of Action
DIQCA has demonstrated potent antibacterial activity, with EC50 values ranging from 8.38 to 17.35 μg/mL . Furthermore, DIQCA exhibited a potent protective effect against Ac, with an efficacy of 68.56% at 200 μg/mL . These results suggest that DIQCA holds promise as a lead compound with antibacterial properties against plant diseases.
Action Environment
It is known that the incidence of bacterial diseases continues to rise due to changing cropping patterns and global climate warming . Therefore, it is plausible that environmental factors may influence the action and efficacy of DIQCA.
Vorteile Und Einschränkungen Für Laborexperimente
Decahydro-isoquinoline-3-carboxylic acid hydrochloride has several advantages for use in lab experiments. It is a colorless and odorless solid that is soluble in water and ethanol, which makes it easy to work with. Additionally, it is relatively inexpensive, and is available from a variety of suppliers. However, Decahydro-isoquinoline-3-carboxylic acid hydrochloride is toxic and should be handled with care.
Zukünftige Richtungen
In the future, Decahydro-isoquinoline-3-carboxylic acid hydrochloride may be used in the development of new pharmaceuticals and agrochemicals, as well as in the study of enzyme-inhibitor interactions. Additionally, it may be used in the study of neurodegenerative diseases, and in the development of new treatments for these diseases. Finally, Decahydro-isoquinoline-3-carboxylic acid hydrochloride may be used in the development of new methods for synthesizing organic compounds.
Synthesemethoden
Decahydro-isoquinoline-3-carboxylic acid hydrochloride is typically synthesized through the reaction of decahydro-isoquinoline-3-carboxylic acid (DIQA) with hydrochloric acid. This reaction is carried out in an inert atmosphere and at a temperature of 80-90°C, and yields Decahydro-isoquinoline-3-carboxylic acid hydrochloride as the final product.
Wissenschaftliche Forschungsanwendungen
Decahydro-isoquinoline-3-carboxylic acid hydrochloride is used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme-catalyzed reactions, and the investigation of enzyme-inhibitor interactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Eigenschaften
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h7-9,11H,1-6H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPVXZBGHNSXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNC(CC2C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydro-isoquinoline-3-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345634.png)




![2-Amino-5-(4-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345679.png)


![2-Amino-5-[(3-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345689.png)
![2-Amino-5-(3-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345695.png)
![2-Amino-5-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345706.png)

![2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345715.png)